molecular formula C17H27N3O2 B11475102 N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide

N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide

Cat. No.: B11475102
M. Wt: 305.4 g/mol
InChI Key: OAOICOJDHJHYQG-UHFFFAOYSA-N
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Description

N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a butylcarbamoyl group, a methylphenyl group, and a dimethylpropanamide group

Preparation Methods

The synthesis of N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide typically involves the protection of amine groups using tert-butyl carbamates (Boc) under mild reaction conditions. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP or NaOH . The reaction is carried out under anhydrous conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with viral replication by blocking the uncoating process of the virus .

Comparison with Similar Compounds

N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

N-[2-(butylcarbamoylamino)-6-methylphenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H27N3O2/c1-6-7-11-18-16(22)19-13-10-8-9-12(2)14(13)20-15(21)17(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,20,21)(H2,18,19,22)

InChI Key

OAOICOJDHJHYQG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC=CC(=C1NC(=O)C(C)(C)C)C

Origin of Product

United States

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